molecular formula C13H24N2O3 B14161621 methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate CAS No. 955966-33-3

methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate

Katalognummer: B14161621
CAS-Nummer: 955966-33-3
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: YCYFSVSJLZKBLK-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methyl Group: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.

    Amidation Reaction: The carbonyl group is introduced through an amidation reaction, where the piperidine derivative reacts with a suitable carboxylic acid derivative under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (2S,4R)-4-methylpiperidine-2-carboxylate hydrochloride
  • 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride
  • 1-Ethylpiperidine-4-carboxylic acid hydrochloride

Uniqueness

Methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

955966-33-3

Molekularformel

C13H24N2O3

Molekulargewicht

256.34 g/mol

IUPAC-Name

methyl (2S)-3-methyl-2-[(4-methylpiperidine-1-carbonyl)amino]butanoate

InChI

InChI=1S/C13H24N2O3/c1-9(2)11(12(16)18-4)14-13(17)15-7-5-10(3)6-8-15/h9-11H,5-8H2,1-4H3,(H,14,17)/t11-/m0/s1

InChI-Schlüssel

YCYFSVSJLZKBLK-NSHDSACASA-N

Isomerische SMILES

CC1CCN(CC1)C(=O)N[C@@H](C(C)C)C(=O)OC

Kanonische SMILES

CC1CCN(CC1)C(=O)NC(C(C)C)C(=O)OC

Löslichkeit

34 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.